molecular formula C14H25N5O2 B2928256 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide CAS No. 2101196-82-9

4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide

Cat. No. B2928256
CAS RN: 2101196-82-9
M. Wt: 295.387
InChI Key: WBTHQKJSGQULNF-UHFFFAOYSA-N
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Description

4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide, also known as JNJ-28312141, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It belongs to the class of pyrazole carboxamides and has been studied for its potential use in various diseases.

Mechanism of Action

4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of certain enzymes, including HDAC6 and p38 MAPK. HDAC6 is involved in the regulation of gene expression and protein degradation, and its inhibition can lead to the accumulation of misfolded proteins and the activation of the immune system. p38 MAPK is involved in the regulation of inflammation and cell death, and its inhibition can lead to the reduction of inflammation and the promotion of cell survival.
Biochemical and Physiological Effects:
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurological disorders. It has also been found to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been found to have a favorable safety profile in preclinical studies. However, there are also limitations to its use in lab experiments. It may not be effective in all types of diseases, and its mechanism of action may not be fully understood.

Future Directions

There are several future directions for the study of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential use in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to develop more potent and selective inhibitors of HDAC6 and p38 MAPK, which could lead to the development of new therapies for these diseases. Additionally, more research is needed to understand the mechanism of action of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide and its effects on different cell types and organs.

Synthesis Methods

4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of different reagents. The first step involves the reaction of 4,4-dimethyl-2-oxazoline with 1-propyl-1H-pyrazole-5-carboxylic acid to form an intermediate compound. The intermediate compound is then reacted with 3-morpholin-4-ylpropylamine to form the final product, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes that are involved in the progression of these diseases. For example, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the progression of certain types of cancer. It has also been found to inhibit the activity of the enzyme p38 MAPK, which is involved in the progression of inflammation and neurological disorders.

properties

IUPAC Name

4-amino-N-(3-morpholin-4-ylpropyl)-2-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-2-5-19-13(12(15)11-17-19)14(20)16-4-3-6-18-7-9-21-10-8-18/h11H,2-10,15H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTHQKJSGQULNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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